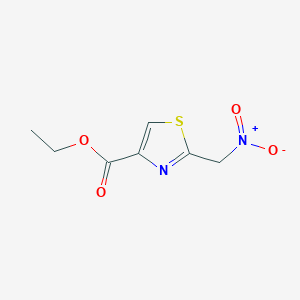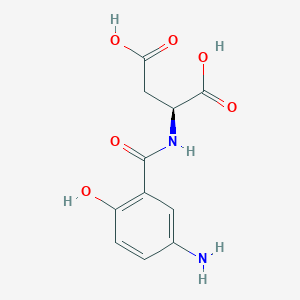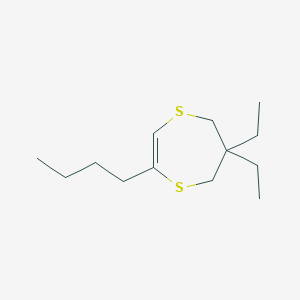![molecular formula C11H13NO B12568779 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde CAS No. 190273-27-9](/img/structure/B12568779.png)
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methyl(prop-2-en-1-yl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl(prop-2-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like pseudoephedrine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[Methyl(prop-2-en-1-yl)amino]benzoic acid.
Reduction: 4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
類似化合物との比較
Similar Compounds
4-[Methyl(prop-2-yn-1-yl)amino]benzaldehyde: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
4-[Methyl(prop-2-en-1-yl)amino]benzoic acid: Oxidized form of the compound.
4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol: Reduced form of the compound
Uniqueness
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
特性
CAS番号 |
190273-27-9 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
4-[methyl(prop-2-enyl)amino]benzaldehyde |
InChI |
InChI=1S/C11H13NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h3-7,9H,1,8H2,2H3 |
InChIキー |
RDRLAYWUPTZMIH-UHFFFAOYSA-N |
正規SMILES |
CN(CC=C)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



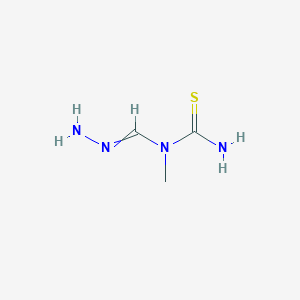


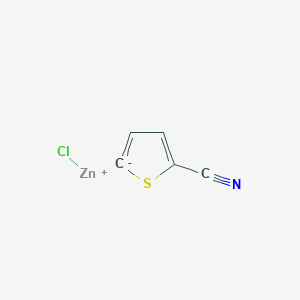
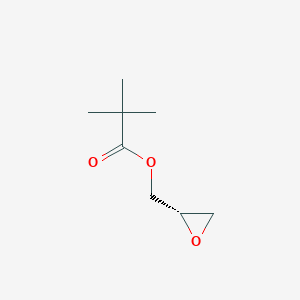
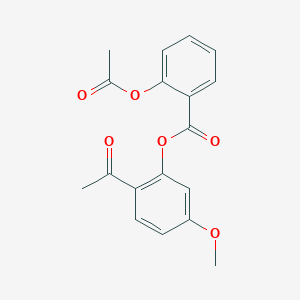
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
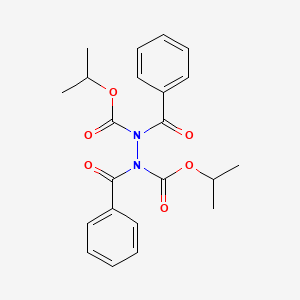
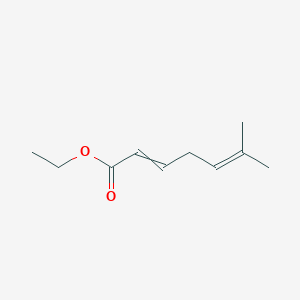
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
